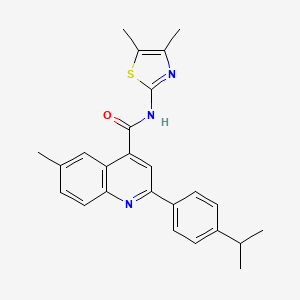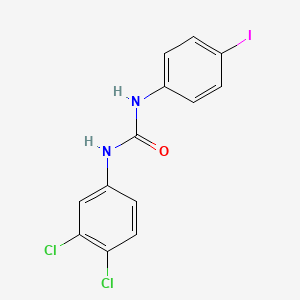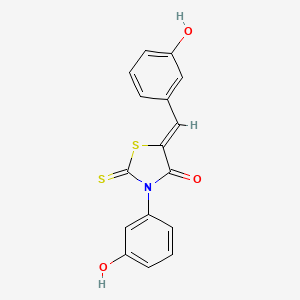![molecular formula C21H25ClN2O4 B6083974 N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of salt and water across epithelial cells, and mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disease. CFTRinh-172 has been widely used in scientific research to study the physiological and pathological roles of CFTR and to develop new therapies for CF.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide inhibits CFTR chloride channel activity by binding to a site on the cytoplasmic side of the channel pore. This binding prevents the opening of the channel and the flow of chloride ions across the cell membrane. N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide is a reversible inhibitor, meaning that its inhibitory effect can be reversed by removing the compound from the cell or by washing the cell with a CFTR activator.
Biochemical and physiological effects:
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide has several biochemical and physiological effects, including:
1. Inhibition of CFTR activity: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide inhibits CFTR chloride channel activity in a dose-dependent manner, with an IC50 value of around 300 nM in human airway epithelial cells.
2. Reduction of mucus viscosity: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide has been shown to reduce the viscosity of airway mucus in CF patients, possibly by inhibiting CFTR-mediated bicarbonate secretion and promoting water secretion.
3. Modulation of ion transport: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide has been shown to modulate the activity of other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the sodium-potassium-chloride cotransporter (NKCC1), which are involved in salt and water transport across epithelial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Specificity: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide is a specific inhibitor of CFTR chloride channel, which allows researchers to selectively study the role of CFTR in physiological and pathological processes.
2. Reversibility: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide is a reversible inhibitor, which allows researchers to control the duration and extent of CFTR inhibition.
3. Availability: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide is commercially available from several chemical suppliers, which makes it easy to obtain and use in lab experiments.
Limitations:
1. Off-target effects: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide may have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.
2. Cell type-dependent effects: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide may have different effects on CFTR activity and other ion channels in different cell types and tissues, which can limit its generalizability to other systems.
3. Concentration-dependent effects: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide may have concentration-dependent effects on CFTR activity and other ion channels, which can complicate the dose-response analysis of experimental results.
Direcciones Futuras
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide has several potential future directions for scientific research, including:
1. Development of CFTR modulators: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide can be used as a lead compound in the development of new CFTR modulators, including potentiators and correctors, which can improve the efficacy and safety of CF therapies.
2. Identification of new targets: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide can be used as a tool to identify new targets and pathways involved in CF and other ion transport disorders, which can lead to the development of new therapies.
3. Investigation of physiological and pathological roles: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide can be used to investigate the physiological and pathological roles of CFTR and other ion channels and transporters in various cell types and tissues, which can improve our understanding of the underlying mechanisms of ion transport disorders.
Métodos De Síntesis
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide can be synthesized by several methods, including chemical synthesis, solid-phase synthesis, and combinatorial synthesis. The chemical synthesis of N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide involves the reaction of 3-(1-(2-methyl-3-furoyl)piperidin-3-yl)propanoic acid with 3-chloro-4-methoxyaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as N,N-diisopropylethylamine (DIPEA). The resulting product is then purified by column chromatography and characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide has been used in various scientific research applications, including:
1. CFTR function studies: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide has been used to inhibit CFTR activity in various cell types and tissues, such as airway epithelial cells, intestinal epithelial cells, and sweat gland epithelial cells. This allows researchers to study the role of CFTR in salt and water transport, mucus clearance, and other physiological processes.
2. CFTR drug discovery: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide has been used as a lead compound in the development of new CFTR modulators, including potentiators that enhance CFTR activity and correctors that restore CFTR function in CF cells.
3. CF therapy development: N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide has been used in preclinical studies to evaluate the efficacy and safety of CFTR modulators and other CF therapies, such as gene therapy and cell therapy.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c1-14-17(9-11-28-14)21(26)24-10-3-4-15(13-24)5-8-20(25)23-16-6-7-19(27-2)18(22)12-16/h6-7,9,11-12,15H,3-5,8,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOODVZHSFLSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC(C2)CCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6083917.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine](/img/structure/B6083922.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6083934.png)
![N,N-dimethyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B6083938.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6083940.png)

![1-[2-(3-chlorophenyl)ethyl]-4-{[(2-methyl-1H-imidazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6083950.png)
![9-(4-methoxyphenyl)-7-(3-methylbutyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6083969.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6083985.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B6083991.png)

![11-(2-furyl)-10-hexanoyl-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6084002.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6084005.png)